Cas no 2171156-50-4 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid)

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid structure
2171156-50-4 structure
商品名:2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid
CAS番号:2171156-50-4
MF:C23H26N2O6
メガワット:426.462346553802
CID:6280152
PubChem ID:165533352

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid
    • 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-methylpropanoic acid
    • 2171156-50-4
    • EN300-1571092
    • インチ: 1S/C23H26N2O6/c1-23(2,21(27)28)25-20(26)19(13-30-3)24-22(29)31-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t19-/m0/s1
    • InChIKey: QTMPHLSBJPWJOS-IBGZPJMESA-N
    • ほほえんだ: O(C(N[C@@H](COC)C(NC(C(=O)O)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 426.17908655g/mol
  • どういたいしつりょう: 426.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 645
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1571092-2.5g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-methylpropanoic acid
2171156-50-4
2.5g
$4771.0 2023-06-05
Enamine
EN300-1571092-0.1g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-methylpropanoic acid
2171156-50-4
0.1g
$2142.0 2023-06-05
Enamine
EN300-1571092-1.0g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-methylpropanoic acid
2171156-50-4
1g
$2433.0 2023-06-05
Enamine
EN300-1571092-5.0g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-methylpropanoic acid
2171156-50-4
5g
$7058.0 2023-06-05
Enamine
EN300-1571092-250mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-methylpropanoic acid
2171156-50-4
250mg
$2239.0 2023-09-24
Enamine
EN300-1571092-0.05g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-methylpropanoic acid
2171156-50-4
0.05g
$2044.0 2023-06-05
Enamine
EN300-1571092-10.0g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-methylpropanoic acid
2171156-50-4
10g
$10464.0 2023-06-05
Enamine
EN300-1571092-5000mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-methylpropanoic acid
2171156-50-4
5000mg
$7058.0 2023-09-24
Enamine
EN300-1571092-500mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-methylpropanoic acid
2171156-50-4
500mg
$2336.0 2023-09-24
Enamine
EN300-1571092-50mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanamido]-2-methylpropanoic acid
2171156-50-4
50mg
$2044.0 2023-09-24

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid 関連文献

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acidに関する追加情報

Introduction to 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic Acid (CAS No. 2171156-50-4)

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid, identified by its CAS number 2171156-50-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this molecule, featuring a chiral center and multiple functional groups, contributes to its unique chemical properties and potential therapeutic applications.

The molecular formula of this compound can be described as C23H29N2O5, which highlights its complexity and the diversity of functional groups present. The presence of a fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, suggests that this compound may be involved in the synthesis of peptides or proteins. Additionally, the amide and methoxy functional groups contribute to its solubility and reactivity, making it a versatile building block in organic synthesis.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structure of 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid makes it a candidate for further investigation in this regard. Specifically, the chiral center at the 2-position provides an opportunity to explore enantioselective synthesis and pharmacological activity.

One of the most compelling aspects of this compound is its potential role in the development of new drugs. The fluorenylmethoxycarbonyl group is often used in solid-phase peptide synthesis (SPPS) to protect amino groups during coupling reactions. This protection-deprotection strategy is crucial for ensuring the correct sequence and integrity of peptides. By incorporating this group into a larger molecule like 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid, researchers can explore its utility in constructing more complex peptidomimetics or bioconjugates.

The methoxy and amide functionalities also play significant roles in determining the biological activity of this compound. Methoxy groups are often found in natural products and have been shown to enhance binding affinity and metabolic stability. Amide bonds are fundamental structural units in proteins and peptides, making them important for drug design. The combination of these functional groups in 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid suggests that it may exhibit multiple modes of action, which could be advantageous for therapeutic applications.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their unique physicochemical properties, such as improved lipophilicity and metabolic stability. The fluorenylmethoxycarbonyl group in this compound contributes to these properties, making it an attractive scaffold for further derivatization. Researchers have been exploring fluorinated analogs of known drugs to enhance their efficacy and reduce side effects. The structural features of 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid align well with this trend.

The chiral center at the 2-position is particularly noteworthy, as it allows for the synthesis of enantiomerically pure compounds. Enantiomers are mirror-image isomers that can have different biological activities despite having identical chemical structures. This property is crucial for developing drugs that are highly specific to their target receptors. By controlling the stereochemistry of this compound, researchers can optimize its pharmacological profile and minimize unwanted side effects.

In conclusion, 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamido-2-methylpropanoic acid (CAS No. 2171156-50-4) is a promising compound with significant potential in pharmaceutical research. Its complex structure, featuring multiple functional groups, makes it a versatile tool for organic synthesis and drug development. The presence of a chiral center and fluorinated moieties enhances its utility in modulating biological pathways associated with various diseases. Further studies are warranted to fully explore its therapeutic applications and optimize its pharmacological properties.

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